3-Amino-4-(cyclohexylamino)benzoic acid 3-Amino-4-(cyclohexylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 329020-79-3
VCID: VC6847763
InChI: InChI=1S/C13H18N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2,(H,16,17)
SMILES: C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299

3-Amino-4-(cyclohexylamino)benzoic acid

CAS No.: 329020-79-3

Cat. No.: VC6847763

Molecular Formula: C13H18N2O2

Molecular Weight: 234.299

* For research use only. Not for human or veterinary use.

3-Amino-4-(cyclohexylamino)benzoic acid - 329020-79-3

Specification

CAS No. 329020-79-3
Molecular Formula C13H18N2O2
Molecular Weight 234.299
IUPAC Name 3-amino-4-(cyclohexylamino)benzoic acid
Standard InChI InChI=1S/C13H18N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2,(H,16,17)
Standard InChI Key UKGXJCYVYQRBSB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Amino-4-(cyclohexylamino)benzoic acid features a benzoic acid backbone substituted at the 3- and 4-positions with amino and cyclohexylamino groups, respectively. The cyclohexyl moiety introduces significant hydrophobicity, while the carboxylic acid and amino groups enhance solubility in polar solvents. The IUPAC name is 3-amino-4-(cyclohexylamino)benzoic acid, and its SMILES notation is C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)N .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight234.299 g/mol
DensityNot Available
Boiling PointNot Available
LogP (Partition Coefficient)Estimated 2.42 (analog data)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with a benzoic acid precursor, such as 3-nitro-4-hydroxybenzoic acid. Key steps include:

  • Amination: Introduction of the cyclohexylamino group via nucleophilic substitution or reductive amination.

  • Reduction: Reduction of nitro groups to amines using catalysts like palladium on carbon.

  • Protection/Deprotection: Temporary protection of the carboxylic acid group during reactions to prevent side interactions.

A representative pathway involves reacting 4-cyclohexylaminobenzoic acid with hydroxylamine under acidic conditions, followed by purification via recrystallization.

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Solubility Issues: The compound’s limited solubility in common solvents necessitates polar aprotic solvents like dimethylformamide (DMF).

  • Yield Optimization: Industrial methods employ continuous flow reactors to enhance reaction efficiency and purity (>95%).

Biological Activity and Mechanisms

Putative Targets and Pathways

While direct studies on 3-amino-4-(cyclohexylamino)benzoic acid are sparse, its structural analogs exhibit notable bioactivity:

  • Ferroptosis Induction: Ethyl 3-amino-4-(cyclohexylamino)benzoate, a derivative, triggers ferroptosis—a non-apoptotic cell death mechanism linked to lipid peroxidation.

  • Enzyme Inhibition: The cyclohexylamino group may bind to hydrophobic enzyme pockets, inhibiting targets like cyclooxygenase (COX) or lipoxygenase (LOX).

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundActivityMechanismSource
Ethyl 3-amino-4-(cyclohexylamino)benzoateFerroptosis inductionCaspase-independent pathway
3-Amino-4-methoxybenzoic acidAnti-inflammatoryCOX-2 inhibition
3-Amino-4-(cyclopentylamino)benzoic acidUnknownStructural analog

Comparative Analysis with Structural Analogs

Cyclohexyl vs. Cyclopentyl Substitution

Replacing the cyclohexyl group with cyclopentyl (as in 3-amino-4-(cyclopentylamino)benzoic acid, CAS: 476634-96-5) reduces molecular weight (220.268 g/mol) and alters LogP (2.42 vs. 2.39), suggesting subtle differences in bioavailability .

Role of Ester Derivatives

Ethyl and methyl esters exhibit enhanced bioactivity compared to the parent acid, likely due to increased lipophilicity and cell membrane penetration.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with ferroptosis-related proteins like GPX4.

  • Derivative Optimization: Explore halogenated analogs for improved target specificity.

  • Toxicological Assessments: Conduct in vivo studies to establish safe dosage ranges.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator